1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate
Description
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.C2H2O4/c1-16-5-4-6-17(13-16)14-21(26)25-11-9-24(10-12-25)15-20-22-18-7-2-3-8-19(18)23-20;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3,(H,22,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQTWSDDOFJSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 358.4 g/mol. It features a benzimidazole ring, a piperazine moiety, and an ethanone structure, which are known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzimidazole core through cyclization reactions.
- Piperazine modification to introduce the desired substituents.
- Final coupling reactions to form the complete structure.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to benzimidazole derivatives. For instance, a series of benzimidazole-based compounds were evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves:
- Inhibition of DNA topoisomerases , which play critical roles in DNA replication and transcription. Compounds similar to this compound have shown IC50 values comparable to established chemotherapeutics like camptothecin .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 1-(4... | Hu Topo I | 16 |
| Camptothecin | Hu Topo I | 15 |
The proposed mechanisms for the biological activity include:
- Intercalation with DNA , leading to disruption in replication processes.
- Cell cycle arrest , particularly at the G2/M phase, indicating that these compounds induce significant DNA damage that hinders repair mechanisms .
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives:
- Study on Cell Lines : A study involving 60 human cancer cell lines showed that specific derivatives exhibited low GI50 values, indicating potent growth inhibition .
- Flow Cytometry Analysis : Flow cytometric studies confirmed that certain derivatives caused G2/M phase arrest in cancer cells, further supporting their potential as therapeutic agents .
Comparative Analysis
A comparative analysis of various benzimidazole derivatives reveals their diverse biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| BBZ Derivative 11a | Dimethoxy substitution | Strong anticancer activity |
| BBZ Derivative 12b | Hydroxy substitution | Moderate anticancer activity |
| BBZ Derivative 13c | No significant modifications | Minimal activity |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The oxalate salt in the target compound likely improves aqueous solubility compared to neutral analogs like 11a.
Table 2: Pharmacological Comparisons
Key Observations :
- Benzimidazole derivatives with piperazine linkages (e.g., sertaconazole) often exhibit dual functionality, combining structural rigidity for target binding with solubility-modifying groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
